1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoropropyl group attached to the pyrazole ring, which imparts unique chemical and physical properties. The trifluoropropyl group is known for its strong electron-withdrawing effects, which can significantly influence the reactivity and stability of the compound.
Scientific Research Applications
Chemical Synthesis and Functionalization
Research has delved into the synthesis and functionalization of pyrazole derivatives, highlighting their utility in creating diverse chemical structures. Studies like those by Yıldırım, Kandemirli, and Akçamur (2005) focus on the formation of pyrazole-3-carboxamide and -3-carboxylate derivatives through reactions with various binucleophiles, showcasing the adaptability of pyrazole structures in synthesizing new compounds with potential applications in medicinal chemistry and metal complex catalysis (Yıldırım, Kandemirli, & Akçamur, 2005). Similarly, Dalinger et al. (2020) have developed methods for synthesizing azides and triazoles based on pyrazole carboxylic acids, aiming to create novel ligands for use in medicinal chemistry and catalysis (Dalinger et al., 2020).
Coordination Chemistry and Metal Organic Frameworks (MOFs)
Pyrazole derivatives are pivotal in the development of coordination compounds and MOFs, which are crucial for catalysis, gas storage, and separation technologies. Jacobsen, Reinsch, and Stock (2018) utilized a pyrazole-dicarboxylic acid derivative in synthesizing MOFs with varied topologies, demonstrating the versatility of pyrazole-based ligands in constructing materials with specific pore structures and functionalities (Jacobsen, Reinsch, & Stock, 2018).
Synthesis of Bioactive Compounds
The synthesis of pyrazole derivatives extends to creating bioactive molecules, highlighting the importance of these compounds in pharmaceutical research. For instance, Akbas, Berber, Şener, and Hasanov (2005) synthesized and evaluated the antibacterial activities of pyrazole-3-carboxylic acid derivatives, indicating their potential as therapeutic agents (Akbas, Berber, Şener, & Hasanov, 2005).
Advanced Material Research
Pyrazole derivatives also find applications in advanced material research, such as in the development of electrochemiluminescent materials. Feng et al. (2016) synthesized transition metal complexes with pyrazolecarboxylic acids, demonstrating significant electrochemiluminescence (ECL), which could be applied in sensors and imaging technologies (Feng et al., 2016).
Mechanism of Action
Mode of Action
The exact mode of action of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that many pyrazole derivatives are known to interact with various enzymes and receptors, leading to a wide range of biological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways, including those involved in oxidative stress and inflammatory responses .
Result of Action
Related compounds have been shown to induce changes in oxidative stress markers and inflammatory gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-trifluoropropyl
Properties
IUPAC Name |
2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)2-4-12-5(6(13)14)1-3-11-12/h1,3H,2,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTIZFMDLWJRNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245772-05-7 | |
Record name | 1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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